molecular formula C11H10O B12539818 [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde CAS No. 828913-53-7

[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde

Cat. No.: B12539818
CAS No.: 828913-53-7
M. Wt: 158.20 g/mol
InChI Key: SASDWQLJOJNUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde is an organic compound characterized by the presence of a phenyl ring substituted with a propynyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde typically involves the alkylation of phenylacetaldehyde with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the phenylacetaldehyde, allowing it to react with the propargyl bromide to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of [2-(Prop-1-yn-1-yl)phenyl]acetic acid.

    Reduction: Formation of [2-(Prop-1-yn-1-yl)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [2-(Prop-1-yn-1-yl)phenyl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propynyl group can participate in reactions that modify the chemical environment of the compound, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    [2-(Prop-1-yn-1-yl)phenyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    [2-(Prop-1-yn-1-yl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    [2-(Prop-1-yn-1-yl)phenyl]amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde is unique due to the presence of both an aldehyde and a propynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

828913-53-7

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-(2-prop-1-ynylphenyl)acetaldehyde

InChI

InChI=1S/C11H10O/c1-2-5-10-6-3-4-7-11(10)8-9-12/h3-4,6-7,9H,8H2,1H3

InChI Key

SASDWQLJOJNUMQ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.